DAF-2T

Descripción general

Descripción

DAF-2T is a highly fluorescent compound widely used in scientific research for the detection and imaging of nitric oxide (NO). This compound is derived from 4,5-diaminofluorescein, which reacts with NO and its related reactive nitrogen species to form the fluorescent triazole derivative. The sensitivity, non-cytotoxicity, and specificity of 4,5-diaminofluorescein triazole make it an invaluable tool in various fields, including biology, chemistry, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diaminofluorescein triazole typically involves the reaction of 4,5-diaminofluorescein with nitric oxide or related nitrogen species in the presence of oxygen. The reaction proceeds through the nitrosation of the aromatic diamines, resulting in the formation of the highly fluorescent triazole derivative .

Industrial Production Methods

While specific industrial production methods for 4,5-diaminofluorescein triazole are not widely documented, the general approach involves large-scale synthesis of 4,5-diaminofluorescein followed by its reaction with nitric oxide under controlled conditions to ensure high yield and purity of the triazole product .

Análisis De Reacciones Químicas

Types of Reactions

DAF-2T primarily undergoes nitrosation reactions with nitric oxide and related nitrogen species. It can also react with other compounds such as dehydroascorbic acid and ascorbic acid, leading to the formation of new fluorescent products .

Common Reagents and Conditions

Nitric oxide (NO): The primary reagent for the formation of 4,5-diaminofluorescein triazole.

Oxygen (O2): Essential for the nitrosation reaction.

Dehydroascorbic acid (DHA) and ascorbic acid (AA): These can react with 4,5-diaminofluorescein to form compounds with similar fluorescence profiles.

Major Products Formed

This compound: The primary fluorescent product formed from the reaction with nitric oxide.

Fluorescent derivatives: Formed from reactions with dehydroascorbic acid and ascorbic acid.

Aplicaciones Científicas De Investigación

Key Applications

-

Measurement of Nitric Oxide Production

- Cell Culture Studies : DAF-2T has been extensively used to measure NO production in various cell types, including endothelial cells and glial cultures. For instance, studies have shown that DAF-2 can reliably quantify NO released from human endothelial cells under stimulated conditions .

- Detection Techniques : The fluorescence intensity of this compound is measured using spectrofluorometry, allowing researchers to assess NO levels in real-time during cellular processes .

-

Investigating Oxidative Stress

- Glial Cell Models : In experiments involving murine primary glial cultures stimulated with lipopolysaccharide and interferon-gamma, DAF-2 was employed to detect NO production as a marker of oxidative stress. However, the sensitivity of DAF-2 compared to other probes like 2,7-dihydrodichlorofluorescein was noted as a limitation .

-

Endothelial Function Studies

- Vascular Research : The application of this compound has been instrumental in understanding endothelial function and the role of NO in vasodilation. Studies demonstrated enhanced sensitivity for detecting PAF-induced NO production in rat venules using continuous dye perfusion, which addressed issues related to dye retention and leakage .

-

Pharmacological Investigations

- Impact of Polyphenols : Recent research explored the interaction between flavonoids (like catechin and resveratrol) and this compound generation. These studies revealed that certain polyphenols could inhibit the formation of this compound, suggesting that experimental conditions must be carefully controlled to avoid interference .

Methodological Considerations

The effectiveness of this compound as a probe for NO detection is influenced by several methodological factors:

- Concentration Optimization : It is recommended to use low concentrations of DAF-2 (e.g., 0.1 µM) to minimize auto-fluorescence interference from unreacted DAF-2 .

- Fluorescence Background Subtraction : Accurate measurement requires subtracting the background fluorescence contributed by DAF-2 to isolate the signal from this compound. This step is crucial for reliable quantification in low-output NO systems .

Case Studies

Mecanismo De Acción

The mechanism of action of 4,5-diaminofluorescein triazole involves the nitrosation of the aromatic diamines in 4,5-diaminofluorescein by nitric oxide and related nitrogen species. This reaction results in the formation of the highly fluorescent triazole derivative, which can be detected and imaged using fluorescence microscopy. The molecular targets and pathways involved include nitric oxide synthase enzymes and the subsequent production of reactive nitrogen species .

Comparación Con Compuestos Similares

DAF-2T is unique in its high sensitivity and specificity for detecting nitric oxide. Similar compounds include:

Diaminorhodamines: Another class of fluorescent indicators for nitric oxide, but with different spectral properties.

Difluorofluorescein: Used for nitric oxide detection but may have different reactivity and fluorescence profiles.

Compared to these compounds, 4,5-diaminofluorescein triazole offers a balance of sensitivity, non-cytotoxicity, and specificity, making it a preferred choice for many research applications .

Actividad Biológica

DAF-2T, the fluorescent derivative of 4,5-diaminofluorescein (DAF-2), is a crucial probe for detecting nitric oxide (NO) in biological systems. The conversion of DAF-2 to this compound occurs through a reaction with nitrosating agents, allowing researchers to visualize NO production in various cell types. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and limitations based on recent research findings.

This compound is formed when DAF-2 reacts with nitrous anhydride (N₂O₃), which is derived from the interaction of NO with oxygen and other reactive nitrogen species. The fluorescence emitted by this compound can be measured using spectrofluorometry, providing quantitative data on NO levels in different biological contexts.

Key Reaction Pathway

-

Formation of this compound :

-

Fluorescence Measurement :

- Excitation at 495 nm and emission at 515 nm.

Detection of Nitric Oxide

This compound has been widely used for measuring NO production in various cell types, including endothelial cells. For instance, studies have shown that low concentrations of DAF-2 (≤ 0.1 µM) are effective in detecting NO released from human endothelial cells stimulated by agents like phorbol myristate acetate (PMA) and calcium ionophore A23187 .

Case Study: Endothelial Cells

A study demonstrated that the fluorescence intensity from this compound correlates linearly with NO concentration up to 200 nM, indicating that DAF-2 is a reliable probe for measuring NO under physiological conditions .

Comparative Analysis with Other Methods

This compound's performance has been compared with other detection methods such as chemiluminescence. While both methods can detect NO, DAF fluorescence may not always correlate directly due to interference from other cellular components .

| Method | Advantages | Limitations |

|---|---|---|

| This compound Fluorescence | High sensitivity; real-time measurement | Possible interference from other compounds |

| Chemiluminescence | Direct measurement of dissolved NO | More complex setup; less suitable for live-cell imaging |

Limitations and Challenges

Despite its utility, the use of this compound is not without challenges:

- Auto-fluorescence : At higher concentrations (> 1 µM), DAF-2 can exhibit significant auto-fluorescence, complicating data interpretation .

- Interference from Compounds : Certain phenolic compounds can quench fluorescence or interfere with the formation of this compound, leading to erroneous conclusions about NO levels .

- Spontaneous Conversion : DAF-2 can convert to this compound spontaneously under certain conditions, necessitating careful control of experimental parameters to avoid misleading results .

- Environmental Factors : The presence of reactive oxygen species (ROS) can affect the stability and reactivity of DAF-2, influencing the accuracy of NO measurements .

Propiedades

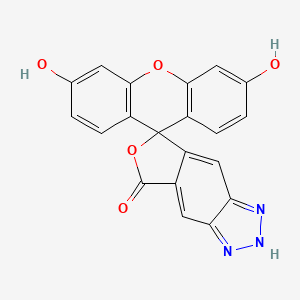

IUPAC Name |

3',6'-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9'-xanthene]-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11N3O5/c24-9-1-3-12-17(5-9)27-18-6-10(25)2-4-13(18)20(12)14-8-16-15(21-23-22-16)7-11(14)19(26)28-20/h1-8,24-25H,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQDGLGMJJDMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=C(C24C5=CC6=NNN=C6C=C5C(=O)O4)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4,5-diaminofluorescein diacetate (DAF-2 DA) enable the visualization of nitric oxide (NO) production in neuronal tissues?

A1: DAF-2 DA is a cell-permeable fluorescent probe that reacts with nitric oxide (NO) to form the fluorescent product, DAF-2T. This reaction allows researchers to visualize NO production within cells and tissues. The study confirmed the formation of this compound from DAF-2 DA in tissues and cells using both capillary electrophoresis and mass spectrometry. []

Q2: What distinct patterns of fluorescence were observed in Aplysia neurons loaded with DAF-2 DA, and what do these patterns suggest about NO production within these neurons?

A2: The study observed three distinct patterns of fluorescence in neurons exposed to DAF-2 DA:

- Uniform fluorescence: This pattern was observed in neurons located in regions of the Aplysia cerebral ganglion previously identified as positive for nitric oxide synthase (NOS). This suggests widespread NO production in these neurons. []

- Intracellular fluorescent puncta: Observed in buccal neurons, these puncta (1.5 ± 0.7 µm in diameter) increased in number with L-arginine (NOS substrate) preincubation and disappeared with L-NAME (NOS inhibitor) pre-exposure. This strongly suggests localized, NOS-dependent NO production at these intracellular sites. []

- Surface fluorescent puncta: Observed on the surface of R2 neurons and at the terminals of cultured bag cell neurons. Interestingly, the fluorescence in these locations was not affected by L-arginine or L-NAME, suggesting a source of fluorescence distinct from NOS-dependent NO production. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.